
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their wide range of biological activities. The adamantyl group attached to the triazole ring is a bulky, cage-like moiety that can influence the physical and chemical properties of the molecule, potentially leading to unique biological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of various thiones with different reagents. For instance, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yielded N-Mannich bases, while the reaction with 1-bromo-2-methoxyethane and aryl methyl halides led to S-substituted products . Another method includes the alkylation of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides, producing a mixture of S- and N-alkylated derivatives . These synthetic routes highlight the versatility of 1,2,4-triazole derivatives in forming various substituted compounds with potential biological activities.
Molecular Structure Analysis
Theoretical calculations have been performed to understand the molecular structure and properties of similar adamantyl-1,2,4-triazole derivatives. Density functional theory (DFT) calculations, including optimized geometry, vibrational wavenumbers, and natural bond orbital (NBO) analysis, have been used to study the molecular structure and electron density distribution . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of the adamantyl group and the substituents on the triazole ring. The reactivity can be assessed by studying the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give an indication of the chemical stability and reactivity of the compound . Additionally, the molecular electrostatic potential (MEP) and NBO analysis can provide information on the sites of electrophilic and nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized by various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. These techniques provide information on the vibrational frequencies, molecular structure, and electronic environment of the hydrogen atoms within the molecule . The first hyperpolarizability is a property related to the nonlinear optical behavior of the compound, which can be significant for materials science applications . The polarizability and dipole moment are also important molecular properties that can influence the interaction of the compound with its environment .
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles are recognized for their significant biological activities, leading to the development of new drugs. A review highlights the patent landscape for triazole derivatives, emphasizing their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The need for efficient, green chemistry approaches in synthesizing these compounds is noted, underlining the ongoing challenge of addressing new diseases and drug-resistant bacteria (Ferreira et al., 2013).
Antioxidant and Antiradical Activities
Research has also focused on the antioxidant and antiradical activities of triazole-3-thione derivatives, comparing their effects to biogenic amino acids like cysteine. This suggests potential therapeutic applications for patients exposed to high doses of radiation (Kaplaushenko, 2019).
Antimicrobial and Antifungal Applications
Further studies have demonstrated the antimicrobial and antifungal potential of 1,2,4-triazole derivatives. This includes efforts to identify new compounds with significant activity against bacterial and fungal pathogens, contributing to the search for novel treatment options in the face of increasing antibiotic resistance (Ohloblina, 2022).
Applications in Material Science and Industry
Beyond biomedical applications, 1,2,4-triazole derivatives have found utility in various industrial and scientific applications, including as corrosion inhibitors, in the development of optical materials, and as additives for fuels and lubricants. This diverse utility underscores the importance of triazoles across multiple domains of science and technology (Parchenko, 2019).
Future Directions
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It is known that the introduction of bulky groups like adamantane into a compound can enhance its solubility and thermal oxidation stability, while reducing the product’s mobility, thus inhibiting its further polymerization .
Result of Action
It is known that adamantane derivatives have been utilized in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
It is known that the reactivity and transformation of adamantane derivatives can be influenced by various factors, including the presence of other compounds and the conditions under which the reactions take place .
properties
IUPAC Name |
3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZHMRZVESCXHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

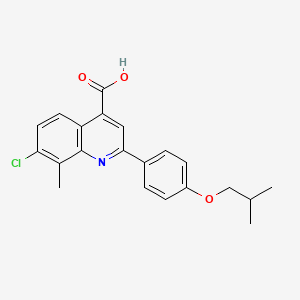
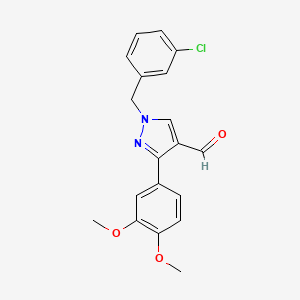
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)


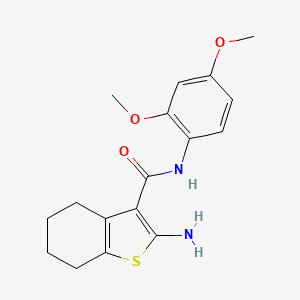
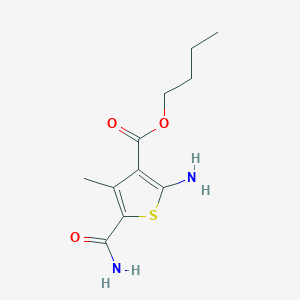
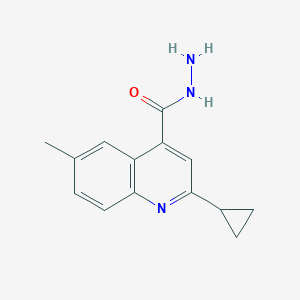
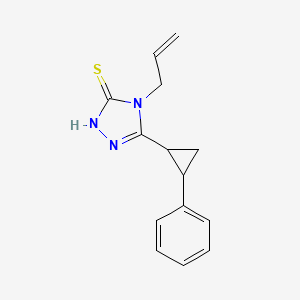
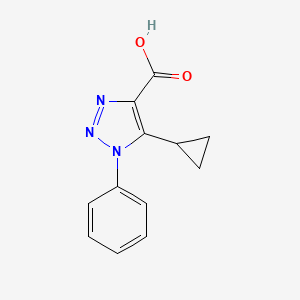
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
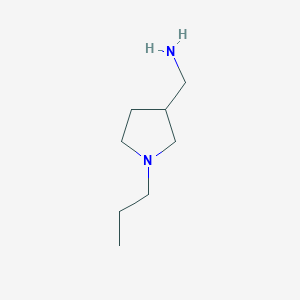
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)